molecular formula C17H16FN3O2 B2757396 N-(2-fluorobenzyl)-6,7-dimethoxy-4-quinazolinamine CAS No. 477855-27-9

N-(2-fluorobenzyl)-6,7-dimethoxy-4-quinazolinamine

Cat. No. B2757396
CAS RN: 477855-27-9
M. Wt: 313.332
InChI Key: LKCOSGLABKTVRI-UHFFFAOYSA-N
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Description

Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them perform better .


Synthesis Analysis

The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . Enzymatic synthesis of fluorinated compounds is one of the methods being explored . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, vapor pressure, flash point, refractive index, and more . These properties can be determined through various experimental methods.

Scientific Research Applications

Antiviral Properties

A novel scaffold, identified through NMR spectroscopy, demonstrates specific binding to the influenza A virus RNA promoter. This binding leads to inhibition of viral replication, showcasing potential antiviral applications against influenza viruses (Mi-Kyung Lee et al., 2014).

Synthesis from 2-Fluorobenzonitriles

A procedure for synthesizing quinazolinamines and quinazolinimines from 2-fluorobenzonitriles has been developed. This process involves KO(t)Bu as a promotor with 2-aminopyridines or amidines, producing the desired heterocycles under catalyst-free conditions, which could be a foundational method for further research and development of N-(2-fluorobenzyl)-6,7-dimethoxy-4-quinazolinamine derivatives (Jian-Bo Feng & Xiao‐Feng Wu, 2015).

Anti-tubercular Activity

The 2,4-diaminoquinazoline series has been identified as effective inhibitors of Mycobacterium tuberculosis growth. Systematic evaluation for tuberculosis drug discovery highlights the importance of the benzylic amine, piperidine, and the N-1 position in determining potency, suggesting a potential pathway for developing new anti-tubercular agents based on the quinazoline scaffold (J. Odingo et al., 2014).

Fluorophores for Biochemical and Medical Applications

Quinoline derivatives, including those similar to this compound, are known for their efficiency as fluorophores. They are widely used in studying biological systems, highlighting their potential in biochemical and medical research for investigating cellular processes and structures (I. Aleksanyan & L. Hambardzumyan, 2013).

Alzheimer's Disease Treatment

2,4-disubstituted quinazoline derivatives have been synthesized and evaluated as multi-targeting agents to treat Alzheimer's disease. These derivatives demonstrate the ability to inhibit cholinesterase enzymes, prevent beta-amyloid aggregation, and exhibit antioxidant properties, presenting a promising avenue for Alzheimer's disease treatment research (T. Mohamed & P. Rao, 2017).

Anticancer Activity

The study of novel synthetic makaluvamine analogues, including a derivative structurally related to this compound, reveals potent in vitro and in vivo anticancer activity. These findings support the potential therapeutic application of quinazoline derivatives in cancer treatment, with specific compounds demonstrating significant efficacy against breast cancer (Wei Wang et al., 2009).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some fluorinated compounds can be harmful if swallowed . It’s important to refer to the Safety Data Sheet (SDS) for specific safety information .

Future Directions

The future directions in the study of fluorinated compounds are likely to involve further exploration of their synthesis, particularly through enzymatic methods . There is also likely to be ongoing research into their potential applications in various fields such as pharmaceuticals and materials science .

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c1-22-15-7-12-14(8-16(15)23-2)20-10-21-17(12)19-9-11-5-3-4-6-13(11)18/h3-8,10H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCOSGLABKTVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327381
Record name N-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666212
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

477855-27-9
Record name N-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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